molecular formula C22H19N3O4S2 B2877573 (Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate CAS No. 840516-36-1

(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2877573
CAS RN: 840516-36-1
M. Wt: 453.53
InChI Key: DBMYQFUELCDQEW-PTNGSMBKSA-N
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Description

(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H19N3O4S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry Synthesis

This compound is a valuable precursor in the synthesis of heterocyclic compounds due to the presence of reactive functional groups like cyano and ethenyl groups. These groups can undergo various chemical reactions, such as cycloadditions and nucleophilic substitutions, to form diverse heterocyclic frameworks that are foundational in medicinal chemistry .

Drug Discovery and Development

The thiazolyl and cyanoacetamide moieties present in the compound are often found in molecules with significant biological activities. This makes it a candidate for the synthesis of novel chemotherapeutic agents, as it can be used to create a library of derivatives for high-throughput screening against various biological targets .

Antibacterial Agents

Compounds with structures similar to this one have been explored as potential inhibitors of the MurA enzyme, which is involved in bacterial cell wall synthesis. By inhibiting MurA, these compounds can act as novel antimicrobials, offering an alternative to traditional antibiotics and helping to combat antibiotic resistance .

properties

IUPAC Name

4-O-ethyl 2-O-methyl 5-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-4-29-21(26)17-13(2)18(22(27)28-3)31-20(17)24-11-15(10-23)19-25-16(12-30-19)14-8-6-5-7-9-14/h5-9,11-12,24H,4H2,1-3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMYQFUELCDQEW-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate

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